molecular formula C13H18O3 B8803356 Ethyl 2-(3,4-dimethylphenoxy)propanoate

Ethyl 2-(3,4-dimethylphenoxy)propanoate

Cat. No.: B8803356
M. Wt: 222.28 g/mol
InChI Key: XLOKDICDLAYRMD-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethylphenoxy)propanoate is an ester derivative featuring a phenoxy group substituted with two methyl groups at the 3- and 4-positions of the aromatic ring. This compound is structurally related to several agrochemicals, particularly herbicides, where the phenoxy-propanoate scaffold is a common pharmacophore.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2-(3,4-dimethylphenoxy)propanoate

InChI

InChI=1S/C13H18O3/c1-5-15-13(14)11(4)16-12-7-6-9(2)10(3)8-12/h6-8,11H,5H2,1-4H3

InChI Key

XLOKDICDLAYRMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC(=C(C=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares ethyl 2-(3,4-dimethylphenoxy)propanoate with structurally related esters, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs in Agrochemicals

a. Fenoxaprop-ethyl (Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate)
  • Structure: Features a benzoxazolyl-oxy substituent on the phenoxy group and a chlorine atom.
  • Application : Post-emergent herbicide for grass control in broadleaf crops .
b. Quizalofop-ethyl (Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate)
  • Structure: Substituted with a quinoxaline ring and chlorine.
  • Key Differences: The quinoxaline moiety introduces π-π stacking interactions, improving binding to target enzymes (ACCase inhibitors). The dimethylphenoxy variant lacks this aromatic extension, which may reduce target affinity .
c. Haloxyfop-ethoxyethyl (2-ethoxyethyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate)
  • Structure : Contains a pyridine ring with trifluoromethyl and chlorine substituents, paired with an ethoxyethyl ester group.
  • Key Differences : The trifluoromethyl group enhances lipid solubility and resistance to metabolic degradation. The ethoxyethyl ester may alter hydrolysis kinetics compared to the ethyl ester in the target compound .

Non-Agrochemical Analogs

a. Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate
  • Structure: Includes a cyano group and a methylphenyl substituent.
  • Key Differences: The electron-withdrawing cyano group increases reactivity toward nucleophilic attack, making this compound more prone to hydrolysis than dimethylphenoxy derivatives. Applications include synthetic intermediates in organic chemistry .
b. Ethyl 2-(2-cyanophenyl)acetate
  • Structure: Features a cyano group directly attached to the phenyl ring.
  • Key Differences: The absence of a phenoxy-propanoate backbone limits its utility as a herbicide. However, the cyano group enhances polarity, improving solubility in polar solvents compared to dimethylphenoxy analogs .
c. Ethyl 3-(3,4-dimethoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate
  • Structure : Contains a dimethoxyphenyl group and a dioxoisoindolin moiety.
  • The dioxoisoindolin group introduces steric hindrance, affecting synthetic accessibility and reactivity .

Physicochemical and Spectroscopic Comparison

Compound Substituents Key Physicochemical Properties NMR Chemical Shifts (δ, ppm)
This compound 3,4-dimethylphenoxy High lipophilicity (logP ~3.5 estimated) Aromatic protons: δ 6.6–7.2; CH3: δ 1.2–2.3
Fenoxaprop-ethyl Benzoxazolyl-oxy, Cl Moderate solubility in water Benzoxazole protons: δ 7.8–8.2; Cl: δ N/A
Quizalofop-ethyl Quinoxaline, Cl Low water solubility Quinoxaline protons: δ 8.5–9.0
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate Cyano, 4-methylphenyl Polar (logP ~2.0) Cyano: δ 120–125 (13C); CH3: δ 2.4
Ethyl 2-(2-cyanophenyl)acetate Cyano on phenyl Moderate polarity Cyano: δ 120–125 (13C); ester CH3: δ 1.3

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